

Spectroscopic and Structural Elucidation of Ascleposide E: A Technical Overview

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Compound of Interest

Compound Name: *Ascleposide E*

Cat. No.: *B12870054*

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This technical guide provides an in-depth analysis of the spectroscopic data for **Ascleposide E**, a cardenolide glycoside isolated from the roots of *Asclepias mellodora*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive summary of its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), detailed experimental protocols, and a visualization of its structural components.

Introduction

Ascleposide E is a member of the cardenolide family of steroids, a class of naturally occurring compounds known for their potent biological activities. The structural elucidation of these complex molecules is crucial for understanding their mechanism of action and for the potential development of new therapeutic agents. This guide focuses on the definitive spectroscopic data that has enabled the structural determination of **Ascleposide E**.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of **Ascleposide E**.

Table 1: Mass Spectrometry Data for **Ascleposide E**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
HR-FAB-MS (positive)	781.4116 [M+Na] ⁺	C ₃₉ H ₆₂ O ₁₄

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The detailed structure of **Ascleposide E**, including the stereochemistry of the steroidal nucleus and the nature and linkage of the sugar moieties, was elucidated using one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy.

Table 2: ¹³C-NMR Spectroscopic Data for **Ascleposide E** (125 MHz, C₅D₅N)

Position	Chemical Shift (δ)	Position	Chemical Shift (δ)
1	37.8	1'	96.6
2	27.2	2'	74.8
3	78.0	3'	76.5
4	34.5	4'	71.9
5	40.0	5'	78.4
6	28.0	6'	62.9
7	27.3	1''	102.1
8	42.0	2''	75.6
9	40.0	3''	78.4
10	36.6	4''	71.8
11	21.9	5''	78.2
12	39.7	6''	62.9
13	49.8	1'''	104.8
14	85.0	2'''	36.2
15	33.1	3'''	70.0
16	27.2	4'''	36.6
17	51.0	5'''	26.2
18	16.2	6'''	17.2
19	23.6	OMe	51.8
20	176.4		
21	74.9		
22	174.5		
23	118.0		

Table 3: ^1H -NMR Spectroscopic Data for **Ascleposide E** (500 MHz, $\text{C}_5\text{D}_5\text{N}$)

Proton	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
1 α	1.15	m	
1 β	2.05	m	
2 α	1.95	m	
2 β	1.80	m	
3 α	3.85	m	
4 α	1.40	m	
4 β	1.30	m	
5 α	1.50	dd	12.0, 2.0
6 α	1.80	m	
6 β	1.65	m	
7 α	1.60	m	
7 β	1.50	m	
8 β	2.20	dd	10.0, 2.0
9 α	1.90	m	
11 α	1.75	m	
11 β	1.60	m	
12 α	2.50	m	
12 β	2.25	m	
15 α	2.45	m	
15 β	1.70	m	
16 α	2.00	m	
16 β	1.85	m	
17 α	3.10	t	8.0

18-H ₃	1.10	s	
19-H ₃	1.25	s	
21-H ₂	4.95	d	18.0
5.10	d	18.0	
22	6.20	s	
1'-H	5.15	d	8.0
1''-H	4.90	d	8.0
1'''-H	4.80	d	8.0
OMe	3.45	s	

Experimental Protocols

Isolation of Ascleposide E

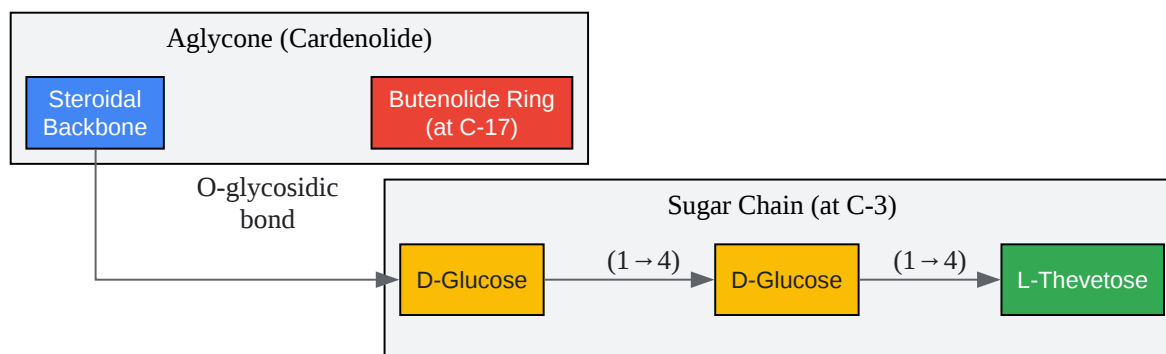
The dried roots of *Asclepias mellodora* were extracted with methanol (MeOH). The concentrated extract was partitioned between water (H₂O) and chloroform (CHCl₃). The aqueous layer was further extracted with n-butanol (n-BuOH). The n-BuOH soluble fraction was subjected to silica gel column chromatography using a gradient of CHCl₃-MeOH-H₂O (8:2:0.2) to yield several fractions. **Ascleposide E** was purified from one of these fractions by repeated silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

- NMR Spectra: ¹H-NMR and ¹³C-NMR spectra were recorded on a JEOL JNM-A 500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in δ (ppm) values relative to the solvent peak of pyridine-d₅ (C₅D₅N).
- Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was performed on a JEOL JMS-AX 505 HA mass spectrometer.

Visualization of Structural Relationships

The following diagram illustrates the structural components of **Ascleposide E**, highlighting the aglycone and the attached sugar moieties.



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Caption: Structural components of **Ascleposide E**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Ascleposide E**. The detailed data and protocols presented herein are intended to support further research and development in the field of natural product chemistry and pharmacology.

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